
Epiberberine
概要
説明
Epiberberine (EPI) is a protoberberine isoquinoline alkaloid predominantly found in medicinal plants such as Coptis chinensis (Huanglian) and Phellodendron amurense . Structurally, EPI features a tetracyclic aromatic system with hydroxyl and methoxy substituents, distinguishing it from other protoberberine analogs like berberine and palmatine (Figure 1). It exhibits diverse pharmacological activities, including antioxidant, anti-Alzheimer, anticancer, and antimicrobial effects . Notably, EPI demonstrates nanomolar binding affinity (KD ~8–26 nM) to engineered DNA quadruplex-duplex hybrid structures, enabling its selective purification from plant extracts .
準備方法
合成経路と反応条件: エピベルベリンは、さまざまな化学経路によって合成することができます。一般的な方法の1つは、コプティス属の根茎などの植物源から化合物を抽出することです。抽出プロセスには通常、乾燥、粉砕、エタノールまたはメタノールを使用した溶媒抽出などの手順が含まれます。粗抽出物は、その後、クロマトグラフィー技術を使用して精製し、エピベルベリンを分離します。
工業生産方法: エピベルベリンの工業生産には、植物材料からの大規模な抽出が含まれます。プロセスには以下が含まれます。
収穫と乾燥: 植物材料を収集し、水分含有量を減らすために乾燥させます。
粉砕: 乾燥した材料を細かい粉末に粉砕します。
溶媒抽出: エタノールまたはメタノールなどの溶媒を使用してアルカロイドを抽出します。
精製: クロマトグラフィー法を使用して抽出物を精製し、エピベルベリンを分離します。
化学反応の分析
反応の種類: エピベルベリンは、次のようなさまざまな化学反応を起こします。
酸化: エピベルベリンは、酸化されてさまざまな誘導体になります。
還元: 還元反応は、エピベルベリンの構造を変更し、還元誘導体の形成につながります。
置換: 置換反応は、エピベルベリン分子に新しい官能基を導入できます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主要な生成物: これらの反応から形成される主要な生成物には、生物学的活性が修正されたさまざまなエピベルベリン誘導体が含まれます。
4. 科学研究アプリケーション
エピベルベリンは、さまざまな科学研究アプリケーションを持っています。
化学: 他の生物活性化合物を合成するための前駆体として使用されます。
生物学: 抗菌性と酵素阻害の特性について研究されています。
医学: 抗炎症作用と抗がん作用など、潜在的な治療効果について調査されています。
科学的研究の応用
Anticancer Properties
Epiberberine has demonstrated significant anticancer effects, particularly against various types of cancer cells:
- Head and Neck Squamous Cell Carcinoma (HNSCC) : Recent studies indicate that this compound suppresses cell migration and invasion in HNSCC by regulating the JNK pathway and inhibiting MMP-13 expression. This suggests its potential as an antimetastatic agent .
- Breast Cancer : this compound has shown promise in treating bone metastatic breast cancer by inhibiting osteoclast differentiation and function through the Akt/c-Fos signaling pathway. This action reduces osteolytic damage caused by cancer cells, indicating its therapeutic potential in managing metastatic complications .
- Gastric Cancer : In vitro studies have revealed that this compound inhibits tumor growth by targeting the p53-dependent mitochondrial pathway, further highlighting its role in cancer therapy .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases:
- Osteoclastogenesis Inhibition : It inhibits RANKL-induced osteoclast differentiation, which is crucial in conditions like osteoporosis and bone metastasis . By reducing inflammatory cytokines such as IL-8, this compound may mitigate inflammation associated with various diseases.
Antimicrobial Activity
The compound has been studied for its antimicrobial effects, particularly against Helicobacter pylori:
- Urease Inhibition : this compound has been shown to inhibit urease activity in H. pylori, which is essential for its survival in the acidic environment of the stomach. This property is particularly relevant given the rising antibiotic resistance observed in H. pylori infections .
Metabolic Disorders
This compound's role in metabolic regulation has been explored:
- Anti-adipogenic Effects : Research indicates that this compound can inhibit adipogenesis through modulation of the Akt and ERK signaling pathways. This suggests potential applications in obesity management and metabolic syndrome .
- Dyslipidemia Management : this compound has been noted for its ability to lower cholesterol levels, providing a natural alternative for managing dyslipidemia .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of this compound:
- Alzheimer's Disease : Studies suggest that this compound may improve cognitive function and reduce neuroinflammation associated with Alzheimer's disease, although more clinical evaluations are needed to confirm these findings .
Data Table: Summary of this compound Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Regulates JNK pathway, inhibits MMP-13 | Suppresses metastasis in HNSCC; inhibits tumor growth in gastric cancer |
Anti-inflammatory | Inhibits RANKL-induced osteoclastogenesis | Reduces IL-8 levels; protects against osteolytic damage |
Antimicrobial | Urease inhibition | Effective against H. pylori; potential alternative to antibiotics |
Metabolic Disorders | Modulates Akt/ERK pathways | Inhibits adipogenesis; lowers cholesterol levels |
Neuroprotection | Reduces neuroinflammation | Potential benefits in Alzheimer's disease (needs further research) |
Case Studies and Research Insights
- Head and Neck Cancer Study : A study published in 2023 reported that this compound significantly inhibited cell motility in HNSCC cell lines at non-toxic doses, highlighting its potential as an antimetastatic agent .
- Breast Cancer Study : Research indicated that this compound effectively reduced osteoclast activity and prevented bone loss due to metastatic breast cancer cells, suggesting its dual role in cancer treatment and bone health maintenance .
- Gastric Cancer Mechanism : Investigations into gastric cancer revealed that this compound's effects were mediated through p53-dependent pathways, showcasing its targeted action against specific cancer types .
作用機序
エピベルベリンは、さまざまな分子標的と経路を通じてその効果を発揮します。
酵素阻害: ウレアーゼアクセサリータンパク質UreGを標的とすることによりウレアーゼを阻害し、反芻動物のルーメンにおけるアンモニア放出を抑制します.
抗菌活性: 微生物の細胞膜を破壊し、細菌の増殖を阻害します。
抗炎症効果: プロ炎症性サイトカインを阻害することにより、炎症経路を調節します。
6. 類似化合物の比較
エピベルベリンは、ベルベリン、パルマチン、コプティシンなどの他のプロトベルベリンアルカロイドと構造的に似ています。それは独特の特性を示します。
ベルベリン: 広範囲の抗菌作用と抗炎症作用で知られています。
パルマチン: 抗菌作用と抗炎症作用を示しますが、効力は異なります。
コプティシン: ベルベリンに似ていますが、薬理作用が異なります。
エピベルベリンは、反芻動物の微生物ウレアーゼの優れた阻害により、反芻動物の畜産におけるアンモニア放出を抑制するための貴重な化合物として注目されています .
類似化合物との比較
Protoberberine alkaloids share a core isoquinoline skeleton but differ in substituent patterns, leading to distinct biological and physicochemical properties. Below is a systematic comparison of EPI with key analogs:
Structural and Functional Differences

Key Insights :
- DNA Binding: EPI’s nanomolar affinity to DNA quadruplexes (e.g., Q4-ds-A) surpasses berberine’s micromolar binding, attributed to EPI’s optimized interaction with adenine-rich pockets via hydrogen bonding .
- Enzyme Inhibition : EPI uniquely inhibits BACE1 (β-secretase, IC₅₀ = 8.55 µM), a target in Alzheimer’s disease, while berberine lacks this activity . Both EPI and berberine inhibit acetylcholinesterase (AChE), but EPI is more potent (IC₅₀ = 0.44 µM vs. berberine’s IC₅₀ = 0.92 µM) .
Bioavailability and Metabolism
- Metabolism : EPI undergoes phase I/II metabolism in liver microsomes, producing hydroxylated and glucuronidated metabolites. It selectively inhibits CYP2D6 (IC₅₀ = 35.22 µM), a cytochrome P450 enzyme, which may lead to drug-drug interactions .
- Bioavailability : Unlike berberine, which has poor oral absorption (<5%) due to P-glycoprotein efflux and gut metabolism , EPI’s pharmacokinetics remain understudied. However, its high DNA-binding specificity enables efficient purification (85% recovery) using affinity-based methods, bypassing traditional solvent extraction .
Quantitative Abundance in Natural Sources
In Coptis chinensis rhizomes, EPI constitutes 1.53% of total alkaloids, ranking third after berberine (6.21%) and palmatine (1.62%) . Its abundance varies with plant genotype; for example, P. sibiricum G-type samples contain 5.6× more EPI than W-type counterparts .
Therapeutic Potential
- Neuroprotection: EPI reduces oxidative stress by scavenging peroxynitrite (ONOO⁻) and reactive oxygen species (ROS), with IC₅₀ values of 0.78 µM and 48.93 µM, respectively .
Technological Advancements
- Affinity Purification : Engineered DNA structures (e.g., Q4-ds-A) enable selective EPI extraction from crude plant extracts, achieving >85% purity without organic solvents .
- Sensing : EPI’s fluorescence enhancement upon DNA binding is utilized in biosensors for real-time monitoring of quadruplex dynamics .
Tables and Figures
- Table 1 : Comparative Pharmacological Profiles of Protoberberine Alkaloids.
- Figure 1 : Structural comparison of EPI, berberine, and palmatine.
- Figure 2 : EPI’s binding mechanism to DNA quadruplex-duplex hybrid Q4-ds-A .
生物活性
Epiberberine (EPI) is a protoberberine alkaloid primarily derived from various traditional Chinese medicinal plants, including Coptis chinensis, Corydalis turtschaninovii, and Sinomenium acutum. This compound has garnered attention for its multifaceted biological activities, particularly in cancer treatment, metabolic disorders, and antimicrobial effects. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits a range of biological activities through various mechanisms:
- Antitumor Activity : EPI has been shown to inhibit metastasis in head and neck squamous cell carcinoma (HNSCC) by regulating the JNK signaling pathway and downregulating matrix metalloproteinase-13 (MMP-13) expression. This regulation leads to decreased cell migration and invasion in cancer cell lines such as Ca9-22 and FaDu at non-toxic doses .
- Cell Cycle Regulation : In gastric cancer models, this compound induces G2/M cell cycle arrest through a p53/p21-dependent pathway. This effect contributes to the apoptosis of cancer cells, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Effects : EPI demonstrates significant inhibitory activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancers. It reduces host apoptosis and inflammation by inhibiting urease activity and downregulating inflammatory cytokines .
- Metabolic Effects : this compound shows promise in managing diabetes and cardiovascular diseases. It has antihyperlipidemic and antihyperglycemic properties, influencing lipid metabolism and glucose homeostasis .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Head and Neck Cancer : A study published in 2023 demonstrated that this compound effectively suppressed the migration of HNSCC cells. The research indicated that EPI treatment led to a significant reduction in the expression of EMT-related proteins such as vimentin, snail, and slug, which are crucial for cancer cell motility .
- Gastric Cancer : Research indicated that this compound could induce apoptosis in gastric cancer cells by activating the p53 pathway. The study observed that EPI treatment resulted in significant tumor growth inhibition in both in vitro and in vivo models .
- Antimicrobial Activity against H. pylori : A recent investigation highlighted EPI's effectiveness against H. pylori, showcasing its potential as an alternative treatment amid rising antibiotic resistance. The study found that EPI not only inhibited bacterial growth but also mitigated inflammation associated with infection .
Pharmacokinetics
This compound's pharmacokinetic profile reveals rapid absorption following oral administration, with a bioavailability of approximately 14.46%. Its elimination predominantly occurs via bile and feces, with renal excretion playing a significant role as well . The compound also exhibits inhibitory effects on cytochrome P450 isoforms, particularly CYP2C9 and CYP2D6, which are essential for drug metabolism .
Q & A
Basic Research Questions
Q. How can researchers accurately identify and quantify epiberberine in plant extracts or biological samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with validated calibration curves. For quantification, compare retention times and spectral data against certified this compound standards. Ensure reproducibility by repeating analyses across multiple batches and including negative controls to rule out matrix interference .
- Key Considerations : Validate methods using guidelines from pharmacopeial standards (e.g., USP or ICH). Include purity assessments (e.g., ≥95% by HPLC) for reference materials.
Q. What experimental models are suitable for studying this compound’s anti-obesity effects?
- Methodological Answer : Use in vitro models like 3T3-L1 adipocyte differentiation assays to measure triglyceride accumulation inhibition (IC₅₀ ~52.8 μM for this compound). For in vivo studies, employ high-fat-diet-induced obese mice, monitoring weight gain, lipid profiles, and AMPKα/Akt signaling pathways via Western blotting .
- Data Interpretation : Normalize results to positive controls (e.g., berberine) and account for dose-dependent variability.
Advanced Research Questions
Q. How do conflicting data on this compound’s mechanism of action in glucose metabolism arise, and how can they be resolved?
- Methodological Answer : Contradictions may stem from differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or assay conditions (e.g., glucose concentration gradients). Resolve by:
Replicating experiments under standardized protocols (e.g., ISO 17025).
Using siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., Raf/MEK1/ERK1/2).
Performing meta-analyses of existing datasets to identify consensus mechanisms .
- Example : this compound inhibits glucose uptake in HepG2 cells (IC₅₀ ~5 μg/mL) but may exhibit opposing effects in insulin-resistant models due to pathway crosstalk .
Q. What strategies optimize this compound’s bioavailability for preclinical testing?
- Methodological Answer : Address poor solubility and permeability via:
Nanocarriers : Liposomal encapsulation improves intestinal absorption (e.g., 2–3× bioavailability in rodent models).
Prodrug Synthesis : Modify hydroxyl groups to enhance stability in gastric fluid.
Co-administration : Combine with piperine to inhibit CYP3A4-mediated metabolism .
- Validation : Use pharmacokinetic studies (AUC, Cmax, T½) in Sprague-Dawley rats to compare formulations.
Q. Critical Analysis of Evidence
- Contradictory Findings : While this compound shows promise in in vitro models, its in vivo efficacy is limited by pharmacokinetic challenges. For example, oral bioavailability in rodents is <5% due to first-pass metabolism, necessitating formulation optimization .
- Gaps in Literature : Limited data exist on this compound’s long-term toxicity and drug-drug interactions. Future studies should prioritize chronic toxicity assays (OECD Guideline 452) and cytochrome P450 inhibition profiling .
Q. Methodological Best Practices
- Reproducibility : Document experimental protocols in line with the Beilstein Journal’s guidelines (e.g., full spectral data for new compounds, detailed synthesis steps) .
- Data Transparency : Share raw datasets via repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
特性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQGFLUORYYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218854 | |
Record name | Epiberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6873-09-2 | |
Record name | Epiberberine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6873-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epiberberine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epiberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPIBERBERINE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWP9N35AYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。